4-anilino-1,6-dimethyl-2(1H)-pyridinone
Description
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26g/mol |
IUPAC Name |
4-anilino-1,6-dimethylpyridin-2-one |
InChI |
InChI=1S/C13H14N2O/c1-10-8-12(9-13(16)15(10)2)14-11-6-4-3-5-7-11/h3-9,14H,1-2H3 |
InChI Key |
YXSJBHCSKVNLEV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=O)N1C)NC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)NC2=CC=CC=C2 |
solubility |
30.9 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs in the 4H-Pyrido[1,2-a]pyrimidin-4-one Family
Several compounds listed in recent patent applications share structural similarities with 4-anilino-1,6-dimethyl-2(1H)-pyridinone, particularly those in the 4H-pyrido[1,2-a]pyrimidin-4-one family (Table 1).
Table 1. Key Structural Analogs and Their Substitutions
| Compound Name | Core Structure | Substituents at Key Positions | Molecular Weight (g/mol) | LogP |
|---|---|---|---|---|
| 4-Anilino-1,6-dimethyl-2(1H)-pyridinone | Pyridinone | 4-Anilino, 1,6-dimethyl | 214.27 | ~1.54* |
| 7-(Piperazin-1-yl)-2-(3,4-dimethoxyphenyl) analog | Pyrido[1,2-a]pyrimidin-4-one | 2-(3,4-Dimethoxyphenyl), 7-piperazinyl | ~395.42 | ~2.1 |
| 7-(4-Methylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl) | Pyrido[1,2-a]pyrimidin-4-one | 2-(3,4-Dimethoxyphenyl), 7-methylpiperazinyl | ~409.45 | ~2.3 |
| 4-Hydroxy-5,6-dimethyl-3-nitro-2(1H)-pyridinone | Pyridinone | 4-Hydroxy, 5,6-dimethyl, 3-nitro | 184.15 | 1.54 |
| 4-Amino-6-anilino-3H-pyrimidin-2-one | Pyrimidinone | 4-Amino, 6-anilino | 202.21 | 1.75 |
*Estimated based on similar pyridinone derivatives .
Key Observations:
- LogP and Solubility: The LogP of 4-anilino-1,6-dimethyl-2(1H)-pyridinone (~1.54) suggests moderate lipophilicity, intermediate between polar pyrimidinones (e.g., 4-amino-6-anilino-3H-pyrimidin-2-one, LogP=1.75) and more lipophilic analogs with methoxy or piperazinyl groups (LogP=2.1–2.3) .
- Biological Relevance : Piperazinyl-substituted derivatives (e.g., 7-(4-methylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)) are frequently explored in kinase inhibition studies due to their ability to form hydrogen bonds and cationic interactions .
Comparison with Non-Pyridinone Analogs
4-Anilino-1-Boc-piperidine (CAS: N/A): This compound, a precursor to 4-anilinopiperidine, shares the anilino motif but lacks the pyridinone core. It is used in opioid synthesis, highlighting the pharmacological versatility of anilino-substituted heterocycles .
1,6-Dimethyl-2(1H)-quinolinone (CAS: 29969-49-1): With a quinoline core instead of pyridinone, this compound exhibits increased aromaticity and molecular weight (173.21 g/mol).
Preparation Methods
Reaction Mechanism and Procedure
The synthesis begins with a conjugate addition of malononitrile to β-aminoenones, followed by elimination to form a non-isolable 2H-pyran-2-imine intermediate. Subsequent Dimroth rearrangement via ring opening and cyclization yields the pyridinone scaffold. To introduce the 1,6-dimethyl and 4-anilino substituents, the β-aminoenone precursor is pre-functionalized with methyl groups, while the anilino moiety is incorporated during the cyclization step.
Example Protocol:
Characterization Data
Enamino Ester-Based Synthesis with Acetylacetone
Reaction Design
Enamino esters serve as versatile intermediates for constructing the pyridinone ring. Reacting ethyl 3-amino-2-(4-nitrophenyl)acrylate with acetylacetone in acetic acid under reflux introduces the 1,6-dimethyl groups. The anilino group is subsequently introduced via nucleophilic substitution using aniline hydrochloride.
Example Protocol:
Side Reactions and Byproducts
Prolonged reflux may lead to over-acetylation, producing 3-acetyl derivatives (≈15% yield). Monitoring via TLC (hexane:ethyl acetate, 3:1) is recommended.
Cyanoacetanilide Cyclocondensation
Methodology
Cyanoacetanilides react with acetylacetone in the presence of piperidine to form 4,6-dimethyl-2-oxopyridinones. The anilino group is introduced by replacing the sulfonamide moiety in intermediate stages with aniline under basic conditions.
Example Protocol:
-
Starting Materials :
-
4-Cyanoacetanilide (1.0 equiv)
-
Acetylacetone (1.2 equiv)
-
-
Conditions : Reflux in dioxane with piperidine (5 mol%) for 8 h.
-
Workup : Acidification with HCl, filtration, and recrystallization from acetic acid.
Comparative Analysis of Synthetic Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Starting Materials | β-Aminoenones | Enamino esters | Cyanoacetanilides |
| Reaction Time | 12 h | 6 h | 8 h |
| Yield | 68–72% | 70–75% | 65–70% |
| Byproducts | <5% | 10–15% | <5% |
| Scalability | Moderate | High | Low |
Key Observations :
-
Method 1 offers regioselectivity but requires pre-functionalized β-aminoenones.
-
Method 2 achieves higher yields but necessitates careful control to minimize acetylation byproducts.
-
Method 3 is limited by the availability of specialized cyanoacetanilides.
Mechanistic Insights and Optimization Strategies
Role of Dimroth Rearrangement
In Method 1, the Dimroth rearrangement ensures correct regiochemistry by reorganizing the pyran intermediate into the pyridinone structure. Computational studies suggest that electron-donating methyl groups stabilize the transition state, enhancing rearrangement efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
